N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide is a compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and material science.
Mechanism of Action
Target of Action
Compounds containing a thiazole ring, such as this one, have been known to interact with various biological systems . They may activate or inhibit biochemical pathways and enzymes or stimulate or block receptors in these systems .
Mode of Action
It is known that molecules containing a thiazole ring can behave unpredictably when entering physiological systems . The thiazole ring consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties . This allows for various types of reactions to take place, including donor–acceptor and nucleophilic reactions .
Biochemical Pathways
It is known that molecules containing a thiazole ring can activate or stop the biochemical pathways and enzymes or stimulate or block the receptors in the biological systems .
Pharmacokinetics
It is known that the absorption, distribution, metabolism, and excretion (adme) properties of a compound significantly impact its bioavailability .
Result of Action
It is known that molecules containing a thiazole ring can behave unpredictably when entering physiological systems . These molecules may activate or stop the biochemical pathways and enzymes or stimulate or block the receptors in the biological systems .
Action Environment
It is known that environmental factors can significantly impact the pharmacokinetics and pharmacodynamics of a compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide typically involves the formation of the thiazole ring followed by the introduction of the nitrobenzamide moiety. One common method involves the reaction of 2-aminothiazole with 2-methoxybenzaldehyde under acidic conditions to form the intermediate 2-(2-methoxyphenyl)-1,3-thiazole. This intermediate is then reacted with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine to yield the final product .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be necessary to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as thiols or amines can be used in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of 4-(2-hydroxyphenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide.
Reduction: Formation of N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-4-aminobenzamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Material Science: Used in the development of organic semiconductors and light-emitting diodes due to its electronic properties.
Biological Studies: Employed in studying enzyme inhibition and protein-ligand interactions.
Comparison with Similar Compounds
Similar Compounds
N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-4-aminobenzamide: Similar structure but with an amino group instead of a nitro group.
N-[4-(2-hydroxyphenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide: Similar structure but with a hydroxyl group instead of a methoxy group.
Uniqueness
N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide is unique due to the presence of both a methoxy group and a nitro group, which confer distinct electronic and steric properties. These properties can influence its reactivity and interaction with biological targets, making it a valuable compound for various applications .
Properties
IUPAC Name |
N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O4S/c1-24-15-5-3-2-4-13(15)14-10-25-17(18-14)19-16(21)11-6-8-12(9-7-11)20(22)23/h2-10H,1H3,(H,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALRKXTULWDPCEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.